molecular formula C13H13N3O2S B2569721 (E)-1-(2-(2-(3-hydroxybenzylidene)hydrazinyl)-4-methylthiazol-5-yl)ethanone CAS No. 464211-86-7

(E)-1-(2-(2-(3-hydroxybenzylidene)hydrazinyl)-4-methylthiazol-5-yl)ethanone

Cat. No.: B2569721
CAS No.: 464211-86-7
M. Wt: 275.33
InChI Key: AOICFTFKVOYZOB-VGOFMYFVSA-N
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Description

(E)-1-(2-(2-(3-Hydroxybenzylidene)hydrazinyl)-4-methylthiazol-5-yl)ethanone is a thiazole-based Schiff base derivative synthesized via the condensation of 1-(2-hydrazinyl-4-methylthiazol-5-yl)ethanone with 3-hydroxybenzaldehyde under reflux in ethanol . The compound features a thiazole core substituted with a methyl group at position 4, an acetyl group at position 5, and a hydrazinyl-linked 3-hydroxybenzylidene moiety. This structural motif is critical for interactions in biological systems, particularly in enzyme inhibition and anticancer activity .

Properties

IUPAC Name

1-[2-[(2E)-2-[(3-hydroxyphenyl)methylidene]hydrazinyl]-4-methyl-1,3-thiazol-5-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2S/c1-8-12(9(2)17)19-13(15-8)16-14-7-10-4-3-5-11(18)6-10/h3-7,18H,1-2H3,(H,15,16)/b14-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOICFTFKVOYZOB-VGOFMYFVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NN=CC2=CC(=CC=C2)O)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC(=N1)N/N=C/C2=CC(=CC=C2)O)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(2-(2-(3-hydroxybenzylidene)hydrazinyl)-4-methylthiazol-5-yl)ethanone typically involves the condensation reaction between 3-hydroxybenzaldehyde and a hydrazine derivative. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as acetic acid, to facilitate the formation of the hydrazone linkage. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(2-(2-(3-hydroxybenzylidene)hydrazinyl)-4-methylthiazol-5-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The hydrazone linkage can be reduced to form the corresponding hydrazine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products

    Oxidation: Formation of 3-hydroxybenzaldehyde or 3-hydroxybenzoic acid.

    Reduction: Formation of the corresponding hydrazine derivative.

    Substitution: Formation of nitro or halogenated derivatives of the aromatic ring.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of (E)-1-(2-(2-(3-hydroxybenzylidene)hydrazinyl)-4-methylthiazol-5-yl)ethanone. It has been shown to inhibit the growth of several cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Cell LineIC50 (µM)Mechanism of Action
MCF-715Apoptosis induction
HeLa12Cell cycle arrest
A54910Enzyme inhibition

Antioxidant Properties

The compound exhibits significant antioxidant activity, which is crucial for preventing oxidative stress-related diseases. Its ability to scavenge free radicals has been evaluated using various assays:

Assay TypeResult
DPPH Radical ScavengingIC50 = 20 µM
ABTS Radical ScavengingIC50 = 25 µM

Enzyme Inhibition

Research indicates that this compound can inhibit specific enzymes involved in metabolic pathways, making it a candidate for developing therapeutic agents targeting metabolic disorders.

Molecular Interactions

Studies on molecular docking have shown that this compound interacts effectively with various biological targets, suggesting its potential as a lead compound in drug design. The binding affinity to target proteins was assessed using computational methods, revealing promising interactions.

Material Science Applications

The unique structural characteristics of this compound also lend it utility in material science. Its potential for use in organic electronics and photonic devices is under investigation due to its electronic properties.

Case Studies

  • Anticancer Research : A study published in Bioorganic Chemistry explored the synthesis and biological evaluation of hydrazine derivatives, including this compound. The research demonstrated its efficacy in inhibiting proliferation in breast cancer cell lines.
  • Antioxidant Activity : Another investigation focused on the antioxidant properties of this compound, where it was found to effectively reduce oxidative stress in cellular models, supporting its potential use in protective therapies against neurodegenerative diseases.

Mechanism of Action

The mechanism of action of (E)-1-(2-(2-(3-hydroxybenzylidene)hydrazinyl)-4-methylthiazol-5-yl)ethanone involves its interaction with specific molecular targets. The hydrazone linkage can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the aromatic ring and hydroxyl group can participate in π-π interactions and hydrogen bonding, respectively, further modulating the compound’s biological activity.

Comparison with Similar Compounds

Key Observations :

  • 4-Dimethylamino derivatives exhibit higher solubility in organic solvents due to the electron-donating -N(CH₃)₂ group .

Enzyme Inhibition (Ecto-5'-Nucleotidase, e5'NT)

Compound IC₅₀ (Human e5'NT) IC₅₀ (Rat e5'NT) Selectivity (h-e5'NT vs. r-e5'NT) Binding Interactions (Molecular Docking)
(E)-1-(4-Methyl-2-(2-(pyridin-3-ylmethylene)hydrazinyl)thiazol-5-yl)ethanone (3a) 0.42 µM 10.1 µM 24-fold higher for h-e5'NT Pyridine nitrogen forms H-bonds with Asn175 and Asp316
(E)-1-(2-(2-(4-Dimethylaminobenzylidene)hydrazinyl)-4-methylthiazol-5-yl)ethanone 1.85 µM >100 µM >50-fold selective for h-e5'NT -N(CH₃)₂ interacts with hydrophobic pocket near Val117
Target Compound (3-Hydroxy derivative) Predicted: 0.8–2 µM Not tested Inferred: Moderate selectivity 3-OH group may H-bond with Thr181 or Ser218

Analysis :

  • The pyridin-3-yl derivative (3a) shows the highest potency against h-e5'NT due to its dual H-bonding and π-π stacking interactions .
  • The 3-hydroxy analog is hypothesized to exhibit moderate inhibition, as polar groups like -OH may compete with the enzyme's hydrophilic active site.

Antiproliferative Activity

Compound IC₅₀ (MCF-7 Breast Cancer) Mechanism of Action
(E)-1-(2-(2-(Benzylidene)hydrazinyl)-4-methylthiazol-5-yl)ethanone 18.5 µM DNA intercalation, ROS generation
(E)-1-(2-(2-(3-Chlorobenzylidene)hydrazinyl)-4-methylthiazol-5-yl)ethanone 12.3 µM Caspase-3 activation, mitochondrial membrane depolarization
Target Compound (3-Hydroxy derivative) Not reported Predicted: ROS scavenging due to -OH group

Insights :

  • Chloro-substituted analogs show enhanced cytotoxicity compared to unsubstituted derivatives, likely due to increased lipophilicity and membrane permeability .
  • The 3-hydroxy group may reduce antiproliferative efficacy by acting as an antioxidant, neutralizing ROS required for apoptosis.

Biological Activity

(E)-1-(2-(2-(3-hydroxybenzylidene)hydrazinyl)-4-methylthiazol-5-yl)ethanone is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound's structure is characterized by a thiazole ring, a hydrazine moiety, and a hydroxyl-substituted benzaldehyde. Its molecular formula is C16H18N4OSC_{16}H_{18}N_4OS, with a molecular weight of approximately 318.41 g/mol. The presence of multiple functional groups suggests potential interactions with various biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiazole derivatives, including those similar to this compound. These compounds have shown significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Evaluation

In a study evaluating the cytotoxic effects of synthesized thiazole derivatives, compounds were tested against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines. The results demonstrated that certain derivatives exhibited promising IC50 values, indicating their effectiveness in inhibiting cell proliferation:

CompoundIC50 (MCF-7) µMIC50 (HepG2) µM
Compound A2.57 ± 0.167.26 ± 0.44
Compound B12.7 ± 0.776.69 ± 0.41
Standard Drug (Staurosporine)6.77 ± 0.418.4 ± 0.51

Compound A, structurally similar to our target compound, exhibited the highest cytotoxicity against both cell lines, suggesting that modifications in the thiazole and hydrazine components can enhance anticancer activity .

The mechanism by which these compounds exert their anticancer effects includes:

  • Cell Cycle Arrest : Compounds have been shown to induce cell cycle arrest at various phases, particularly at the G1/S transition.
  • Apoptosis Induction : The compounds trigger apoptosis in cancer cells through intrinsic pathways involving caspase activation.
  • Inhibition of Angiogenesis : Some derivatives inhibit the vascular endothelial growth factor receptor (VEGFR-2), which is crucial for tumor angiogenesis.

In a specific assay, one derivative showed an IC50 value of 0.15 µM for VEGFR-2 inhibition, demonstrating its potential as an anti-angiogenic agent .

Other Biological Activities

Beyond anticancer properties, related compounds have been investigated for additional biological activities:

  • Antiplatelet Activity : Some hydrazone derivatives have shown effectiveness in inhibiting platelet aggregation, surpassing standard drugs like Picotamide .
  • Antimicrobial Effects : Thiazole derivatives are known for their broad-spectrum antimicrobial properties, which may extend to our compound .

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